Bis(trimethylsilyl) (3-ethenylphenyl)boronate
Description
Bis(trimethylsiloxy)(3-vinylphenyl)borane is an organoboron compound that features a boron atom bonded to a 3-vinylphenyl group and two trimethylsiloxy groups
Properties
CAS No. |
62043-02-1 |
|---|---|
Molecular Formula |
C14H25BO2Si2 |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
[(3-ethenylphenyl)-trimethylsilyloxyboranyl]oxy-trimethylsilane |
InChI |
InChI=1S/C14H25BO2Si2/c1-8-13-10-9-11-14(12-13)15(16-18(2,3)4)17-19(5,6)7/h8-12H,1H2,2-7H3 |
InChI Key |
WMZUNNCDJFSXFY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)C=C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(trimethylsiloxy)(3-vinylphenyl)borane typically involves the reaction of 3-vinylphenylboronic acid with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification .
Industrial Production Methods
While specific industrial production methods for bis(trimethylsiloxy)(3-vinylphenyl)borane are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Bis(trimethylsiloxy)(3-vinylphenyl)borane undergoes various chemical reactions, including:
Hydroboration: The addition of boron-hydrogen bonds to alkenes or alkynes.
Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides.
Oxidation: Conversion to boronic acids or borates using oxidizing agents.
Common Reagents and Conditions
Hydroboration: Typically involves the use of borane or borane complexes under mild conditions.
Suzuki-Miyaura Coupling: Requires palladium catalysts and bases such as potassium carbonate in solvents like toluene or dioxane.
Oxidation: Utilizes hydrogen peroxide or sodium perborate as oxidizing agents.
Major Products Formed
Hydroboration: Produces organoboranes, which can be further transformed into alcohols or amines.
Suzuki-Miyaura Coupling: Yields biaryl or vinyl-aryl compounds.
Oxidation: Forms boronic acids or borates.
Scientific Research Applications
Bis(trimethylsiloxy)(3-vinylphenyl)borane has several scientific research applications:
Organic Synthesis: Used as a reagent in hydroboration and cross-coupling reactions to form complex organic molecules.
Materials Science: Employed in the synthesis of polymers and advanced materials with unique properties.
Medicinal Chemistry: Investigated for its potential in drug development and as a building block for bioactive compounds.
Mechanism of Action
The mechanism of action of bis(trimethylsiloxy)(3-vinylphenyl)borane involves its ability to act as a Lewis acid, facilitating various chemical transformations. In hydroboration reactions, the boron atom coordinates with the π-electrons of alkenes or alkynes, leading to the addition of boron-hydrogen bonds. In Suzuki-Miyaura coupling, the boron atom participates in transmetalation with palladium complexes, enabling the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Tris(trimethylsilyl)borate: Another organoboron compound with similar reactivity but different structural features.
Bis(pinacolato)diboron: Commonly used in cross-coupling reactions, offering different reactivity and stability profiles.
Vinylboronic Acid: Shares the vinyl group but differs in the boron substituents, affecting its reactivity and applications.
Uniqueness
Bis(trimethylsiloxy)(3-vinylphenyl)borane is unique due to its combination of a vinyl group and trimethylsiloxy substituents, which provide distinct reactivity and stability. This makes it a valuable reagent in organic synthesis and materials science, offering advantages in specific reactions and applications .
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